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Compound of Interest

Compound Name: Pyridine sulfur trioxide

Cat. No.: B3423069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pyridine
sulfur trioxide (C₅H₅NSO₃), a stable and versatile reagent widely used in organic synthesis,

particularly for sulfonation reactions. The data presented herein is essential for the

characterization and quality control of this important compound.

Overview of Spectroscopic Data
The structural confirmation of pyridine sulfur trioxide is supported by a combination of

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). These techniques provide detailed information about the molecular

framework, functional groups, and overall mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of pyridine sulfur trioxide in

solution. Both ¹H and ¹³C NMR are routinely used for its characterization.

¹H NMR Data

The ¹H NMR spectrum of pyridine sulfur trioxide is expected to show signals corresponding

to the protons of the pyridine ring.
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¹H NMR spectral data is available and has been recorded on instruments such as the Varian

CFT-20.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the pyridine ring.

Carbon Chemical Shift (δ) ppm

C-2, C-6 (α) Data not explicitly found in search results

C-4 (γ) Data not explicitly found in search results

C-3, C-5 (β) Data not explicitly found in search results
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A ¹³C NMR spectrum for pyridine sulfur trioxide is available through chemical databases.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in pyridine sulfur trioxide.

The key vibrational bands are associated with the pyridine ring and the sulfur trioxide moiety.[3]

Vibrational Mode Frequency (cm⁻¹) Intensity

C-H stretching (pyridine) 3078, 3015 Data not explicitly found

Ring stretching (pyridine)
1632, 1602, 1552, 1486, 1433,

1201
Data not explicitly found

S=O stretching Data not explicitly found Strong

Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR)-IR spectra are

available.[1][4] The C-H stretching modes of the pyridine ring are expected in the region of

3000-3100 cm⁻¹.[5] The pyridine ring stretching modes are reported at 1632, 1602, 1486, and

1433 cm⁻¹ in the IR spectrum.[5] For the pyridine sulfur trioxide complex, bands at 1552 and

1201 cm⁻¹ in the IR spectrum are assigned as pyridine ring stretching modes.[5]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of pyridine sulfur trioxide and

can provide information about its fragmentation pattern.
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Parameter Value

Molecular Formula C₅H₅NO₃S

Molecular Weight 159.17 g/mol [1]

Exact Mass 158.99901420 Da[1]

Method GC-MS data is available.[1]

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility.

While specific parameters may vary between instruments, the following provides a general

guideline.

NMR Spectroscopy (General Protocol) A general procedure for acquiring NMR spectra involves

dissolving the sample in a suitable deuterated solvent and placing it in an NMR tube.[6]

Sample Preparation: Dissolve approximately 5-10 mg of pyridine sulfur trioxide in a

deuterated solvent (e.g., DMSO-d₆, as the compound is soluble in polar organic solvents[7]

[8]) in a standard 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Load standard acquisition

parameters for ¹H or ¹³C NMR.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

shim the magnetic field to achieve optimal homogeneity.[6]

Acquisition: Acquire the spectrum using appropriate pulse sequences. For ¹H NMR, a

sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR,

a larger number of scans is typically required.

Processing: Process the raw data by applying Fourier transformation, phase correction, and

baseline correction to obtain the final spectrum.[6]

Infrared (IR) Spectroscopy (General Protocol) FT-IR spectra of solid samples are often

recorded using KBr pellets or as a mull. ATR-IR is another common technique.[1]
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Sample Preparation (ATR-IR): Place a small amount of the solid pyridine sulfur trioxide
sample directly onto the ATR crystal.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal should be recorded first and subtracted from

the sample spectrum.

Instrumentation: An example of an instrument used for such analysis is a Bruker IFS 66v FT-

IR/FT-Raman spectrometer.[9]

Mass Spectrometry (General Protocol)

Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the

sample would be dissolved in a volatile solvent and injected into the gas chromatograph.

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Detection: Detect the ions to generate the mass spectrum.

Visualization of Spectroscopic Data Workflow
The following diagram illustrates the logical workflow for the structural confirmation of pyridine
sulfur trioxide using the spectroscopic techniques discussed.
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Workflow for Spectroscopic Analysis of Pyridine Sulfur Trioxide
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Caption: Spectroscopic analysis workflow for pyridine sulfur trioxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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